molecular formula C12H11ClN2O3 B6169715 5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1897886-32-6

5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6169715
CAS No.: 1897886-32-6
M. Wt: 266.7
InChI Key:
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Description

5-(2-Chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring and a chloro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by chlorination and methoxylation to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of different substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid

  • 5-Chloro-2-methoxyphenyl isocyanate

  • 2-Chloro-5-methoxyphenyl isocyanate

Uniqueness: 5-(2-Chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups and its potential applications in various fields. Its pyrazole ring and chloro-methoxyphenyl group contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

1897886-32-6

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.7

Purity

95

Origin of Product

United States

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